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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Chloro-5-methylbenzoic Acid, a key intermediate in various synthetic applications. This

document compiles available spectroscopic data, outlines detailed experimental protocols for

its characterization, and presents a logical workflow for its analysis, aiding in quality control and

further research.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Chloro-5-
methylbenzoic Acid. While comprehensive experimental data for Infrared and Nuclear

Magnetic Resonance spectroscopy are not readily available in public databases, this guide

provides expected values based on the analysis of structurally similar compounds and

established spectroscopic principles.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₈H₇ClO₂ PubChem[1]

Molecular Weight 170.59 g/mol PubChem[1]

Major Fragment (m/z) 170 PubChem[1]

Second Major Fragment (m/z) 153 PubChem[1]

Third Major Fragment (m/z) 125 PubChem[1]

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Functional Group
Characteristic Absorption
Range (cm⁻¹)

Expected Wavenumber
(cm⁻¹) for 2-Chloro-5-
methylbenzoic Acid

O-H (Carboxylic Acid) 3300-2500 (broad) ~3000

C-H (Aromatic) 3100-3000 ~3050

C-H (Alkyl) 3000-2850 ~2950

C=O (Carboxylic Acid) 1725-1700 ~1710

C=C (Aromatic) 1600-1450 ~1600, 1480

C-O (Carboxylic Acid) 1320-1210 ~1290

C-Cl 800-600 ~750

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCl₃)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

COOH ~11-13 Singlet (broad) -

Ar-H (position 6) ~7.9 Doublet ~8.0

Ar-H (position 4) ~7.3 Doublet ~8.0

Ar-H (position 3) ~7.2 Singlet -

CH₃ ~2.4 Singlet -

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCl₃)

Carbon Chemical Shift (δ, ppm)

C=O ~172

C-Cl ~135

C-CH₃ ~139

C-COOH ~130

Aromatic CH ~132, 131, 128

CH₃ ~21

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data comparison.

Sample Preparation for NMR Spectroscopy
For ¹H and ¹³C NMR analysis, sample preparation is a critical step to ensure high-quality

spectra.[2]

Sample Weighing: Accurately weigh 5-25 mg of 2-Chloro-5-methylbenzoic acid for ¹H NMR

and 50-100 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or

Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can influence chemical shifts.[3]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.[2] Gentle warming or vortexing can aid dissolution.

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing

chemical shifts to 0.00 ppm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.

Instrumentation: A 400 MHz NMR spectrometer is suitable for acquiring both ¹H and ¹³C

spectra.[1]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for

each carbon environment.

A longer acquisition time and a greater number of scans are typically required compared

to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Sample Preparation for Infrared (IR) Spectroscopy
For solid samples like 2-Chloro-5-methylbenzoic acid, the KBr pellet method is a common

technique for IR analysis.
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Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a

thin, transparent pellet.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation: A standard FT-IR spectrometer can be used.

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Place the KBr pellet in the sample holder and record the IR spectrum, typically

in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the molecule.

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally

stable compounds.

Analysis: The sample is introduced into the mass spectrometer, where it is ionized and

fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected, providing a

unique fragmentation pattern. The molecular ion peak corresponds to the molecular weight

of the compound.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis ensures a comprehensive characterization of the

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Characterization

2-Chloro-5-methylbenzoic Acid

Dissolve in Deuterated Solvent Prepare KBr Pellet Direct Inlet/GC Introduction

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structural Elucidation
(Chemical Shifts, Coupling)

Functional Group Identification
(Vibrational Modes)

Molecular Weight & Fragmentation
(m/z values)

Confirmation of Structure and Purity

Click to download full resolution via product page

Fig. 1: Workflow for the spectroscopic analysis of 2-Chloro-5-methylbenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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